molecular formula C19H20N2O4S B2616056 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 906784-21-2

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2616056
CAS No.: 906784-21-2
M. Wt: 372.44
InChI Key: UMEIQOUKLNIWKE-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. This compound is designed for investigative applications, particularly in the development of novel therapeutic strategies against cancer and oxidative stress-related pathologies. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles. Specifically, benzothiazole-based compounds have demonstrated potent inhibitory activity against various molecular targets. For instance, analogous structures have been developed as potent inhibitors of NQO2 (NRH:quinone oxidoreductase 2), an enzyme implicated in cancer cell proliferation and protection against quinone toxicity . Inhibition of NQO2 represents a promising approach to enhance the efficacy of cancer therapies or minimize oxidative damage in neuroinflammation . Furthermore, related N-(benzo[d]thiazol-2-yl)carboxamide derivatives have been substantiated as anticancer agents, showing pronounced activity against a range of cancer cell lines, including prostate and breast cancer, with research indicating potential mechanisms involving the induction of apoptosis and disruption of key oncogenic pathways . The structural motif of this compound, combining a benzothiazole core with an amide linkage, is a common feature in molecules that interact with critical biological targets, making it a valuable chemical tool for probing disease mechanisms . This product is intended for use in non-clinical, in vitro research settings to further explore these potential applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11(2)25-13-7-5-12(6-8-13)18(22)21-19-20-16-14(23-3)9-10-15(24-4)17(16)26-19/h5-11H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEIQOUKLNIWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with isopropoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Chemical Reactions Analysis

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It has shown promise as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Key Compounds for Comparison: 1. N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide (ECHEMI ID: 868369-05-5, ): - Structural Differences: - Replaces the isopropoxy group with a fluorine atom at the benzamide’s para position. - Incorporates a methyl group at the 3-position of the benzothiazole ring. - Impact on Properties: - The fluorine atom enhances electronegativity and may improve membrane permeability compared to the bulky isopropoxy group.

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8c) (): Structural Differences:

  • Substitutes the benzothiazole core with a benzo[b]thiophene ring.
  • Replaces the benzamide with a propanol-piperazine side chain. Impact on Properties:
  • The thiophene ring lacks the nitrogen atom present in thiazole, reducing hydrogen-bonding capacity.
  • The propanol-piperazine chain may enhance solubility but reduce aromatic stacking interactions .

Physicochemical Properties

Property Target Compound N-(4,7-dimethoxy-3-methyl-...-fluorobenzamide (8) Compound 8c (2)
Molecular Weight (g/mol) ~400 (estimated) 386.41 484.57
LogP (Predicted) ~3.5 (moderately lipophilic) ~2.8 ~2.2
Key Functional Groups Isopropoxy, methoxy, amide Fluoro, methoxy, imine Thiophene, piperazine, alcohol
  • The fluorobenzamide analogue () balances polarity and steric effects, making it a candidate for oral bioavailability .

Biological Activity

Overview of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

This compound is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H23N3O2S
  • IUPAC Name : this compound

Biological Activity

  • Anticancer Activity :
    • Studies have shown that benzothiazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
    • For instance, compounds similar to this compound have been reported to inhibit tubulin polymerization, which is essential for mitosis in cancer cells.
  • Antimicrobial Properties :
    • Benzothiazole derivatives have demonstrated antimicrobial activity against various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
    • Research indicates that modifications in the benzothiazole structure can enhance antibacterial efficacy.
  • Anti-inflammatory Effects :
    • Some studies suggest that benzothiazole compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property could make them potential candidates for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer effects of benzothiazole derivatives on breast cancer cells; showed significant apoptosis induction.
Study 2Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; demonstrated effective inhibition at low concentrations.
Study 3Assessed anti-inflammatory potential in a rat model; reported reduced levels of inflammatory markers after treatment with related compounds.

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